molecular formula C7H10S B12644021 2-Ethyl-3-methylthiophene CAS No. 31805-48-8

2-Ethyl-3-methylthiophene

Cat. No.: B12644021
CAS No.: 31805-48-8
M. Wt: 126.22 g/mol
InChI Key: VVSCPYCHXFEKLF-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylthiophene is an organic compound with the molecular formula C7H10S

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted thiophenes.

Comparison with Similar Compounds

    Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.

    2-Methylthiophene: Similar structure but with a methyl group at the 2-position.

    3-Methylthiophene: Similar structure but with a methyl group at the 3-position.

Uniqueness: 2-Ethyl-3-methylthiophene is unique due to the presence of both an ethyl and a methyl group on the thiophene ring, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct electronic and steric effects, making it a valuable compound for specific applications in material science and medicinal chemistry .

Properties

IUPAC Name

2-ethyl-3-methylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSCPYCHXFEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CS1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185680
Record name 2-Ethyl-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31805-48-8
Record name 2-Ethyl-3-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31805-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-3-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3-methylthiophene
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